molecular formula C51H82O21 B028134 Chonglou Saponin VII CAS No. 68124-04-9

Chonglou Saponin VII

Katalognummer: B028134
CAS-Nummer: 68124-04-9
Molekulargewicht: 1031.2 g/mol
InChI-Schlüssel: FBFJAXUYHGSVFN-IYUYFXHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Steroidal Saponins (B1172615) in Phytomedicine Research

Steroidal saponins are a class of natural compounds found in various plants, characterized by a C27 steroidal aglycone and one or more glycoside sugar moieties. uq.edu.auresearchgate.netmedcraveonline.com These compounds are of significant interest in phytomedicine research due to their diverse biological activities. uq.edu.auresearchgate.net They have been reported to exhibit a range of properties, including cytotoxic, anti-inflammatory, anti-bacterial, anti-fungal, and hemolytic effects. uq.edu.auresearchgate.netmedcraveonline.com Steroidal saponins are thought to be responsible for the therapeutic effects attributed to certain medicinal herbs and are explored as potential lead compounds for drug development. uq.edu.au Research in this area aims to provide a comprehensive understanding of the phytochemistry of medicinal plants and screen identified metabolites for biological activity to improve the safety and efficacy of herbal medicine products. uq.edu.au

Ethnobotanical Context of Chonglou (Rhizoma Paridis) in Traditional Medicine Systems

Chonglou, also known as Rhizoma Paridis, refers to the dried rhizome of plants primarily from the Paris genus, notably Paris polyphylla varieties such as Paris polyphylla var. yunnanensis and Paris polyphylla var. chinensis. selleckchem.comnih.govnih.govnih.govnih.govijbs.com It has a long history of use in traditional Chinese medicine (TCM) and other traditional medicine systems. nih.govnih.govoup.commdpi.com Ethnobotanical applications of Paris species often focus on the rhizome. oup.com In TCM, Rhizoma Paridis is traditionally considered to have properties that clear heat, remove toxins, disperse swelling, relieve pain, cool the liver, and settle convulsion. oup.com It has been used for treating various ailments, including inflammatory conditions, skin diseases, gastrointestinal disorders, snake and insect bites, and promoting wound healing. oup.com Historically, Rhizoma Paridis has been applied in the treatment of microbial infection, hemorrhage, menometrorrhagia, and venomous poison. nih.gov In recent decades, it has also been used in the treatment of various types of cancer in China, such as malignant lymphomas, lung cancer, nasopharyngeal carcinoma, brain tumors, and digestive system carcinomas. nih.govnih.govmdpi.comfrontiersin.org The main bioactive ingredients of Chonglou are the steroidal saponins. nih.govfrontiersin.org

Synonyms and Nomenclature of Chonglou Saponin (B1150181) VII in Scholarly Literature

Chonglou Saponin VII is a specific steroidal saponin isolated from Rhizoma Paridis. selleckchem.comchemicalbook.commedchemexpress.com In scholarly literature, it is also known by several synonyms. The most common synonyms include Paris Saponin VII and PS VII. selleckchem.comchemicalbook.commedchemexpress.comnih.govcaymanchem.comcaymanchem.comresearchgate.nettargetmol.com Other identifiers and synonyms found in databases like PubChem include Dioscinin and Polyphyllin-VII. selleckchem.comnih.gov

Here is a table summarizing the synonyms and identifiers for this compound:

NameTypeSource(s)
This compoundPrimary NameLiterature, Databases
Paris Saponin VIISynonymLiterature, Databases
PS VIISynonymLiterature, Databases
DioscininSynonymLiterature, Databases
Polyphyllin-VIISynonymLiterature, Databases
Pennogenin tetraglycosideSynonymDatabases
Paris VIISynonymDatabases, Literature

Research Significance and Scope of this compound Investigations

This compound is a key bioactive component of Rhizoma Paridis and has attracted significant attention in academic research due to its diverse pharmacological activities, particularly its anticancer potential. nih.govfrontiersin.orgchemicalbook.comresearchgate.netbiosynth.com Research investigations into this compound span various areas, including its effects on cancer cell proliferation, apoptosis, cell cycle arrest, and its potential to overcome drug resistance. nih.govijbs.comfrontiersin.orgchemicalbook.commedchemexpress.comcaymanchem.comresearchgate.netchemfaces.com Studies have explored its mechanisms of action, such as its interaction with signaling pathways like Akt/p38 MAPK, GSK-3β/β-catenin, and VEGFR2/FAK/AKT/GSK3β. selleckchem.comijbs.comchemicalbook.comcaymanchem.com Researchers are interested in its ability to selectively target cancer cells and its potential in developing novel anticancer therapies. biosynth.com Beyond its anticancer properties, this compound has also been investigated for anti-inflammatory and antiviral effects. chemicalbook.com The scope of research includes in vitro studies on various cancer cell lines and in vivo studies using animal models. chemicalbook.commedchemexpress.comcaymanchem.comchemfaces.com The increasing demand for Paris species in traditional medicine has also led to research into the chemical constituents of alternative resources and the development of sustainable practices. nih.govnih.gov

Here is a table summarizing key research findings on this compound:

Research AreaKey FindingsSource(s)
Anticancer ActivityInhibits proliferation of various cancer cells (e.g., ovarian, leukemia, cervical, breast, liver). selleckchem.comnih.govchemicalbook.commedchemexpress.comcaymanchem.comchemfaces.com Induces apoptosis and autophagy in cancer cells. chemicalbook.commedchemexpress.comcaymanchem.com Induces cell cycle arrest (e.g., G0/G1 phase). nih.govchemicalbook.commedchemexpress.com Enhances sensitivity of drug-resistant cancer cells to chemotherapy. ijbs.comchemicalbook.comcaymanchem.comchemfaces.com selleckchem.comnih.govnih.govijbs.comchemicalbook.commedchemexpress.comcaymanchem.comchemfaces.com
Mechanisms of ActionAssociated with inhibition of Akt/p38 MAPK and P-gp. chemicalbook.commedchemexpress.com Inhibits EMT and reduces invasion via GSK-3β/β-catenin signaling pathway. selleckchem.com Attenuates mitochondrial membrane potential. chemicalbook.commedchemexpress.com Upregulates pro-apoptotic proteins (Bax, cytochrome c) and downregulates anti-apoptotic proteins (Bcl-2). nih.govchemicalbook.commedchemexpress.com Affects cell cycle regulatory proteins (e.g., p53, p21, CDK2). nih.gov Interacts with RORα and affects VEGFR2 signaling pathway. ijbs.com selleckchem.comnih.govnih.govijbs.comchemicalbook.commedchemexpress.comcaymanchem.com
Other ActivitiesAnti-inflammatory. chemicalbook.com Anti-viral. chemicalbook.com Lowers cholesterol and blood pressure (general Rhizoma Paridis saponins). chemicalbook.com chemicalbook.com

Eigenschaften

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJAXUYHGSVFN-IYUYFXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318576
Record name Paris VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1031.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68124-04-9
Record name Paris VII
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68124-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pennogenin tetraglycoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paris VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Identification, and Natural Occurrence of Chonglou Saponin Vii

Plant Sources and Distribution

Chonglou Saponin (B1150181) VII is predominantly found in specific species within the Paris and Trillium genera, which are distributed across various geographical regions, particularly in Asia.

Paris polyphylla is a key source of Chonglou Saponin VII. This species, commonly known as "Chonglou" in traditional Chinese medicine, is a high-value medicinal herb with a prominent rhizome. It is endemic to the Himalayan region and widely distributed in Asian countries, including China, India, Bhutan, Vietnam, and Nepal researchgate.net. Paris polyphylla thrives in diverse habitats such as evergreen and deciduous broadleaf forests, coniferous forests, bamboo groves, shrublands, grasslands, and riverbanks, preferring humus-rich soil and avoiding direct sunlight at altitudes between 100 and 3500 meters researchgate.netoup.com.

Several varieties of Paris polyphylla are recognized as sources of this compound and other steroidal saponins (B1172615). Paris polyphylla var. chinensis and Paris polyphylla var. yunnanensis are officially recognized sources of "Chonglou" in the Chinese Pharmacopoeia nih.govmdpi.com. Paris polyphylla var. yunnanensis is primarily found in Yunnan, Guizhou, and Sichuan provinces in China, as well as neighboring countries like Myanmar, Thailand, Laos, and Vietnam oup.comfrontiersin.org. Paris polyphylla var. chinensis is distributed in central and southern China, including Taiwan, and also in neighboring countries oup.com. The rhizomes of these plants are particularly rich in steroidal saponins, including this compound mdpi.comresearchgate.net.

Trillium tschonoskii Maxim is another significant plant source of this compound. It is a perennial herb belonging to the Trilliaceae family nih.govnih.gov. This species is distributed in mid-western China, growing in forests at altitudes of 1600–3200 meters in damp valleys on hillsides or under roadside rocks nih.govnih.gov. The roots and rhizomes of Trillium tschonoskii are the primary parts from which this compound is isolated medchemexpress.comglpbio.comadooq.commedchemexpress.com.

Paris polyphylla Species and Varieties

Isolation and Purification Methodologies

The isolation and purification of this compound from its plant sources typically involve a series of extraction and chromatographic techniques, followed by spectroscopic methods for identification.

Chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis and isolation of steroidal saponins, including this compound, from Paris and Trillium species nih.govnih.govresearchgate.netnih.gov.

Studies have employed reversed-phase C18 columns with mobile phases consisting of acetonitrile (B52724) and water, often with modifiers like formic acid, under gradient elution conditions to achieve effective separation nih.govresearchgate.net. HPLC coupled with detectors such as Evaporative Light Scattering Detection (ELSD) or Ultraviolet (UV) detection is commonly used for monitoring and quantifying saponins nih.govresearchgate.net. For instance, an HPLC method using a C18 column and a gradient system of acetonitrile and water was established for the simultaneous determination of several steroid saponins, including this compound, in Paris polyphylla var. yunnanensis nih.govacs.org.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has also been utilized for the simultaneous determination of saponins like this compound, offering improved separation efficiency and sensitivity nih.govresearchgate.net. The retention times of this compound in HPLC analyses have been reported, aiding in its identification and quantification nih.govscispace.comspringermedizin.de.

Spectroscopic methods are crucial for the structural identification and confirmation of isolated this compound. Mass Spectrometry (MS) is a powerful tool used in conjunction with chromatography (e.g., HPLC-MS, UHPLC-MS) to provide molecular weight information and fragmentation patterns, which are vital for identifying steroidal saponins nih.govnih.govresearchgate.net. Electrospray Ionization (ESI) in negative ion mode is often used to study the fragmentation patterns of diosgenin- and pennogenin-type steroidal saponins, yielding structural information about the sugar sequences and aglycones nih.gov. HPLC-ESI-MS/MS and HPLC-ESI-MS

n

have been employed for the identification and quantification of saponins in Paris and Trillium plants nih.govresearchgate.net.

Detailed research findings often involve the use of these spectroscopic techniques to confirm the purity and structure of the isolated compound, ensuring its accurate identification.

In Vitro Research Methodologies and Findings for Chonglou Saponin Vii

Cell Line Models Utilized in Research

In vitro research on Chonglou Saponin (B1150181) VII has employed a diverse array of cell lines to understand its cellular mechanisms and potential therapeutic applications. These models include various cancer cell lines and, to a lesser extent, normal cell lines, allowing for the assessment of both its cytotoxic effects on malignant cells and its relative toxicity to non-cancerous cells.

Cancer Cell Lines

Numerous cancer cell lines have been utilized to study the effects of Chonglou Saponin VII. These include drug-resistant lines to investigate its potential in overcoming chemoresistance.

Commonly studied cancer cell lines include:

K562/ADR (adriamycin-resistant human leukemia cells) medchemexpress.comchemicalbook.com

HepG2/ADR (doxorubicin-resistant HepG2 human liver cancer cells) caymanchem.comresearchgate.net

MDA-MB-231 (human breast cancer cells) caymanchem.com

MDA-MB-436 (human breast cancer cells) caymanchem.com

MCF-7 (human breast cancer cells) caymanchem.comambeed.cndovepress.com

HeLa (human cervical cancer cells) springermedizin.denih.govnih.gov

SKOV3 (human ovarian cancer cells) ijbs.com

SKOV3/DDP (cisplatin-resistant human ovarian cancer cells) chemfaces.com

A549 (human non-small cell lung carcinoma cells) researchgate.netspandidos-publications.com

SMMC-7721 (human hepatocellular carcinoma cells)

SK-HEP-1 (human liver cancer cells)

BxPC-3 (human pancreatic cancer cells)

HEY (human ovarian cancer cells) ijbs.com

These cell lines represent a variety of cancer types, including leukemia, liver cancer, breast cancer, cervical cancer, ovarian cancer, and lung cancer, providing a broad scope for evaluating the anti-cancer potential of this compound.

Normal Cell Lines

To assess the selectivity of this compound towards cancer cells, studies have also included normal cell lines.

Examples of normal cell lines used in research are:

End1/E6E7 (normal human cervical epithelial cells) nih.gov

HL-7702 (normal human hepatocytes) mdpi.comnih.gov

HepaRG (human hepatic progenitor cells, used as a model for normal hepatocytes) mdpi.comnih.gov

Research indicates that this compound may exhibit selective toxicity towards cancer cells compared to certain normal cell lines. For instance, in one study, Paris saponin VII showed no obvious growth-inhibiting effect on the normal cervical epithelial cell line End1/E6E7 even at high concentrations, while effectively inhibiting the growth of HeLa cervical cancer cells. nih.gov Similarly, studies comparing its effects on HepaRG and HL-7702 cells with cancer cells have been conducted to understand its hepatocellular toxicity. mdpi.comnih.gov

Cellular Assays for Biological Activity Evaluation

To quantify and characterize the effects of this compound on cell behavior, various cellular assays are employed. These assays provide insights into its impact on fundamental cellular processes.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are commonly used to determine the cytotoxic effects of this compound and its ability to inhibit cell growth.

Widely used assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. springermedizin.denih.govnih.govchemfaces.commdpi.com

CCK8 (Cell Counting Kit-8) assay. ijbs.com

EdU (5-ethynyl-2′-deoxyuridine) assay. springermedizin.denih.govnih.gov

These assays measure metabolic activity or DNA synthesis as indicators of viable and proliferating cells. Studies have shown that this compound inhibits cell proliferation in a concentration-dependent manner in various cancer cell lines. chemicalbook.comspringermedizin.denih.govnih.govchemfaces.com For example, Paris saponin VII decreased the cell viability of HeLa cells in a concentration-dependent manner, with an IC₅₀ value of 2.62 ± 0.11 μM after 24 hours of treatment. nih.govnih.gov In SKOV3/DDP cells, the inhibition rate of cell proliferation increased with rising drug concentration and was significantly improved at 48 hours versus 24 hours. chemfaces.com this compound has also been shown to inhibit the proliferation of drug-resistant cell lines such as K562/ADR and HepG2/ADR. caymanchem.commedchemexpress.comchemicalbook.comresearchgate.net

Data from cell viability assays can be presented in tables to show the effect of different concentrations of this compound on the survival rate of various cell lines.

Cell LineAssayTreatment TimeIC₅₀ (µM)Source
HeLaMTT24 hours2.62 ± 0.11 nih.govnih.gov
K562/ADR--Dose-dependent medchemexpress.comchemicalbook.com
HepG2--1.98 caymanchem.com
HepG2/ADR--2.97 caymanchem.com
MDA-MB-231--3.16 caymanchem.com
MDA-MB-436--3.45 caymanchem.com
MCF-7--2.86 caymanchem.com
SKOV3/DDPMTT24/48 hoursDose/Time-dep. chemfaces.com
A549-24 hours0.41 ± 0.10 spandidos-publications.com
HepaRGMTT24 hoursVaried mdpi.com
HL-7702MTT24 hoursVaried mdpi.com
SKOV3 PARPi-RCCK8-Dose-dependent ijbs.com
HEY PARPi-RCCK8-Dose-dependent ijbs.com

Apoptosis and Necrosis Detection

Apoptosis (programmed cell death) is a key mechanism by which many anti-cancer agents exert their effects. Assays are used to detect and quantify apoptotic and necrotic cells.

Common methods include:

Flow Cytometry (often with Annexin V/PI staining) nih.govnih.govchemfaces.comnih.gov

Hoechst 33342 Staining chemfaces.comresearchgate.net

DAPI (4',6-diamidino-2-phenylindole) Staining mdpi.com

Studies have shown that this compound induces apoptosis in various cancer cell lines. medchemexpress.commedchemexpress.comchemicalbook.comdovepress.comspringermedizin.denih.govnih.govchemfaces.comspandidos-publications.comnih.govresearchgate.net For instance, flow cytometric analysis revealed that Paris saponin VII increased the apoptosis of HeLa cells in a concentration-dependent manner. nih.govnih.gov In HepG2 cells, Polyphyllin VII (this compound) induced apoptosis and necrosis, with the percentage of apoptotic cells increasing with concentration. researchgate.net In SKOV3/DDP cells, treatment with this compound significantly increased the ratio of early apoptotic cells compared to the control group. chemfaces.com this compound-induced apoptosis in K562/ADR cells is associated with changes in the expression of apoptosis-related proteins like Bax, cytochrome c, Bcl-2, caspase-3, caspase-9, and PARP-1. medchemexpress.commedchemexpress.comchemicalbook.com It has been suggested that this compound may induce apoptosis through intrinsic apoptotic pathways. nih.govnih.gov

Data on the percentage of apoptotic cells at different concentrations can be presented in tables.

Cell LineDetection MethodTreatment TimeConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Source
HeLaFlow Cytometry-Concentration-dep.Increased- nih.govnih.gov
HepG2Hoechst/Annexin-V/PI24 hours0.8813.3- researchgate.net
HepG2Hoechst/Annexin-V/PI24 hours1.3219.2- researchgate.net
HepG2Hoechst/Annexin-V/PI24 hours1.9840.0- researchgate.net
SKOV3/DDPFlow Cytometry, Hoechst24 hours50Significantly Inc.- chemfaces.com
SKOV3/DDPFlow Cytometry, Hoechst24 hours100Significantly Inc.- chemfaces.com
HepaRGAnnexin-V/PI24 hours1.258.133.53 nih.gov
HepaRGAnnexin-V/PI24 hours2.514.936.13 nih.gov
HepaRGAnnexin-V/PI24 hours534.3325.50 nih.gov
HepaRGAnnexin-V/PI24 hours7.548.6734.83 nih.gov
K562/ADR---Induced apoptosis- medchemexpress.commedchemexpress.comchemicalbook.com
A549Flow Cytometry--Induced apoptosis- spandidos-publications.com

Cell Cycle Analysis

Cell cycle analysis is performed to determine how this compound affects the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Alterations in cell cycle progression can lead to inhibited proliferation and/or apoptosis.

Techniques used for cell cycle analysis include:

Flow Cytometry chemfaces.com

Research indicates that this compound can induce cell cycle arrest in certain cancer cell lines. medchemexpress.comchemicalbook.comchemfaces.com For example, in K562/ADR cells, Paris saponin VII significantly suppresses cell proliferation by inducing cell cycle arrest in the G0/G1 phase. medchemexpress.comchemicalbook.com Studies on A549 non-small cell lung cancer cells treated with Rhizoma Paridis saponins (B1172615) (which contain Paris Saponin VII) showed an accumulation of cells in the G1 phase of the cell cycle. Cell cycle analysis using flow cytometry has also been applied to SKOV3/DDP cells treated with this compound. chemfaces.com

Data on the percentage of cells in different cell cycle phases after treatment can be presented in tables.

Cell LineMethodTreatment TimeConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Source
K562/ADRFlow Cytometry--IncreasedDecreased- medchemexpress.comchemicalbook.com
A549Flow Cytometry--Increased--
SKOV3/DDPFlow Cytometry----- chemfaces.com

Autophagosome Formation Assays

This compound has been shown to induce robust autophagy in adriamycin-resistant human leukemia cells (K562/ADR) medchemexpress.commedchemexpress.com. Autophagy is a cellular process involving the formation of autophagosomes, which are double-membraned vesicles that engulf cytoplasmic components for degradation. Studies indicate that PS VII can increase the conversion of LC3I to LC3II, promote P62 degradation, and lead to the formation of LC3-positive structures or puncta, all of which are indicators of autophagosome formation dovepress.com. This induction of autophagy by PS VII may be mediated through pathways such as the Akt, p38 MAPK, ERK1/2, and JNK pathways dovepress.com. Specifically, PS VII activates JNK1/2 and inhibits Akt, p38 MAPK, and ERK1/2, contributing to the increase in LC3I to LC3II conversion and P62 degradation dovepress.com.

Cellular Migration and Invasion Assays (e.g., Transwell, Wound Healing)

In vitro assays such as wound healing and Transwell assays are commonly used to evaluate the effect of compounds on cellular migration and invasion nih.gov. This compound has demonstrated inhibitory effects on the migration and invasion of various cancer cell lines.

In U2OS osteosarcoma cells, treatment with 1 µM PS VII for 24 hours significantly suppressed cell migration in wound healing assays and reduced cell invasion in Transwell assays compared to untreated control cells researchgate.netnih.gov. The suppression of migration was observed as a significant reduction in the healing of the scratch wound researchgate.netnih.gov. Similarly, in Transwell assays, 1 µM PS VII suppressed the invasion of U2OS cells researchgate.net. These inhibitory effects on migration and invasion in osteosarcoma cells may be associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 production via the p38 MAPK signaling pathway researchgate.netnih.gov.

This compound has also shown inhibitory effects on the migration and invasion abilities of PARP inhibitor-resistant ovarian cancer cells (SKOV3 PARPi-R and HEY PARPi-R) ijbs.com. Wound healing and Transwell assays were employed to evaluate these effects ijbs.com. Furthermore, studies on human umbilical vein endothelial cells (HUVECs) have shown that PS VII can inhibit endothelial cell migration and invasion in a dose-dependent manner researchgate.net.

Data from migration and invasion assays can be presented as the percentage of wound closure in wound healing assays or the number of migrated/invaded cells in Transwell assays, often compared to a control group.

Angiogenesis Assays (e.g., Tube Formation)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis ijbs.comnih.gov. The tube formation assay, typically using endothelial cells like HUVECs cultured on a basement membrane matrix (e.g., Matrigel), is a widely used in vitro method to assess angiogenic potential nih.govresearchgate.net.

This compound has been found to inhibit tube formation in HUVECs ijbs.comresearchgate.net. In co-culture experiments with HUVECs and PARP inhibitor-resistant ovarian cancer cells (SKOV3 PARPi-R and HEY PARPi-R), PS VII showed a significant inhibitory effect on tube formation in Matrigel ijbs.com. This suggests that PS VII can impede the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis nih.govresearchgate.net. The inhibitory effect of PS VII on tube formation in the context of ovarian cancer cells may involve the regulation of the RORα/ECM1/VEGFR2 signaling axis ijbs.com. Downregulating RORα expression was shown to hinder the inhibitory effect of PS VII on tube formation ijbs.com.

Studies using HUVECs alone have also demonstrated that PS VII can dose-dependently inhibit the vascular structure formation of these cells on matrix glue researchgate.net.

Data from tube formation assays are often quantified by measuring the number of branch sites/nodes , loops/meshes, or the number or length of tubes formed nih.gov.

Colony Formation Assays

Colony formation assays are used to evaluate the long-term proliferation capacity of cancer cells in vitro mdpi.com. This assay assesses the ability of single cells to grow and form colonies.

This compound has been shown to suppress colony formation in various cancer cell lines. In PARP inhibitor-resistant ovarian cancer cells (SKOV3 PARPi-R and HEY PARPi-R), PS VII inhibited the proliferation as evidenced by reduced colony formation ijbs.comnih.gov. Colony formation assays further confirmed the inhibitory effect of PS VII on these cells nih.gov. The combination treatment of PS VII and olaparib (B1684210) (a PARP inhibitor) was found to be more effective in inhibiting colony formation in these resistant cell lines compared to individual treatments nih.gov.

PS VII has also been reported to suppress colony formation in human breast cancer cell lines (MDA-MB-231, MDA-MB-436, and MCF-7) researchgate.net. Additionally, a standardized saponin extract from Camellia sinensis flowers, which contains saponins, showed obvious inhibitory effects on colony formation in ovarian cancer cells (A2780/CP70) mdpi.com. While this latter study refers to a saponin extract, it supports the general principle that saponins can inhibit colony formation.

Data from colony formation assays are typically presented as the number of colonies formed in treated groups compared to control groups, often expressed as a percentage of the control mdpi.com.

Cell LinePS VII ConcentrationEffect on Colony FormationReference
SKOV3 PARPi-R (Ovarian Cancer)VariousInhibitory ijbs.comnih.gov
HEY PARPi-R (Ovarian Cancer)VariousInhibitory ijbs.comnih.gov
MDA-MB-231 (Breast Cancer)VariousSuppressed researchgate.net
MDA-MB-436 (Breast Cancer)VariousSuppressed researchgate.net
MCF-7 (Breast Cancer)VariousSuppressed researchgate.net

Molecular and Protein Expression Analysis

To understand the mechanisms underlying the observed in vitro effects of this compound, researchers commonly employ molecular and protein expression analysis techniques such as Western blotting and quantitative real-time PCR.

Western Blotting for Protein Expression Profiling

Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates. Studies on this compound have utilized Western blotting to analyze the expression levels of various proteins involved in processes such as apoptosis, autophagy, migration, invasion, and signaling pathways medchemexpress.comresearchgate.netdovepress.comnih.govresearchgate.netnih.govspringermedizin.deoncotarget.com.

In human cervical cancer Hela cells, PS VII treatment increased the protein expression of cleaved caspase-3, cleaved caspase-9, and Bax, while decreasing the expression of Bcl-2 nih.govspringermedizin.de. These findings suggest that PS VII may induce apoptosis through the intrinsic apoptotic pathway nih.govspringermedizin.de. Western blot analysis confirmed increased cleaved caspase-3 and caspase-9 expression, with no significant effect on cleaved caspase-8 expression nih.govspringermedizin.de.

In adriamycin-resistant human leukemia cells (K562/ADR), PS VII has been shown to attenuate mitochondrial membrane potential, increase the expression of apoptosis-related proteins like Bax and cytochrome c, and decrease the protein expression levels of Bcl-2, caspase-9, caspase-3, PARP-1, and p-Akt medchemexpress.commedchemexpress.com. PS VII also induces autophagy, which is associated with Akt/MAPK signaling medchemexpress.commedchemexpress.com. PS VII inhibits PI3K, Akt, and mTOR in a dose-dependent manner and increases AMPK phosphorylation, which further inhibits mTOR and induces autophagy in HepG-2 cells by modulating the AMPK/mTOR pathway dovepress.com. PS VII activates JNK1/2 and inhibits Akt, p38 MAPK, and ERK1/2, leading to increased LC3I to LC3II conversion and P62 degradation dovepress.com.

In PARP inhibitor-resistant ovarian cancer cells, Western blot has been used to detect the levels of key proteins associated with glycolysis and angiogenesis ijbs.com. Inhibiting RORα expression in PS VII-treated cells altered the levels of proteins related to cell glycolysis, angiogenesis, and metastasis ijbs.com. PS VII may modulate glycolysis and angiogenesis characteristics by regulating RORα ijbs.com. Western blot analysis has also been used to analyze the effect of PS VII and RORα on glycolysis, angiogenesis, and metastasis-related proteins in these cells ijbs.com.

Studies on osteosarcoma cells have used Western blot to detect the expression of matrix metalloproteinase (MMP)-2 and -9, as well as mitogen-activated protein kinase (MAPK) expression following PS VII treatment nih.gov. PS VII was found to downregulate the expression of MMP-2 and -9 and the phosphorylation of p38 MAPKs nih.gov.

In HepG2/ADR cells, Western blotting was used to determine the expressions of drug-resistance-related proteins, apoptosis-related proteins, and PI3K/AKT/MAPK pathway-related proteins researchgate.netresearchgate.net. PS VII treatment led to increased cell apoptosis with upregulated Bax and cleaved caspase-3 and downregulated Bcl-2, as well as inhibition of the PI3K/AKT/MAPK pathway researchgate.netresearchgate.net.

Western blotting has also been applied to study the effects of PS VII on STAT3/NFκB signaling pathway and Caspase-1-induced pyroptosis in HaCaT cells nih.gov. PS VII lowered expression levels of NLRP3, Caspase-1, Gasdermin D (GSDMD), Interleukins (IL)-18, and IL-1β nih.gov.

ProteinEffect of PS VII Treatment (Selected Examples)Cell Line(s)Reference
Cleaved Caspase-3Increased expressionHela, K562/ADR, HepG2/ADR medchemexpress.commedchemexpress.comresearchgate.netnih.govspringermedizin.deresearchgate.net
Cleaved Caspase-9Increased expressionHela, K562/ADR medchemexpress.commedchemexpress.comnih.govspringermedizin.de
BaxIncreased expressionHela, K562/ADR, HepG2/ADR medchemexpress.commedchemexpress.comresearchgate.netnih.govspringermedizin.deresearchgate.net
Bcl-2Decreased expressionHela, K562/ADR, HepG2/ADR medchemexpress.commedchemexpress.comresearchgate.netnih.govspringermedizin.deresearchgate.net
LC3I to LC3II conversionIncreasedK562/ADR, HepG-2 dovepress.com
P62 degradationIncreasedK562/ADR, HepG-2 dovepress.com
MMP-2Downregulated expressionU2OS osteosarcoma nih.gov
MMP-9Downregulated expressionU2OS osteosarcoma nih.gov
p38 MAPKs (phosphorylated)Downregulated phosphorylationU2OS osteosarcoma nih.gov
PI3KSuppressed expressionHepG2/ADR, HepG-2 researchgate.netdovepress.comresearchgate.net
AktSuppressed expressionK562/ADR, HepG2/ADR, HepG-2 medchemexpress.commedchemexpress.comresearchgate.netdovepress.comresearchgate.net
mTORInhibitedHepG-2 dovepress.com
AMPK (phosphorylated)Increased phosphorylationHepG-2 dovepress.com
JNK1/2ActivatedHepG-2 dovepress.com
ERK1/2InhibitedHepG-2 dovepress.com
NLRP3Lowered expressionHaCaT nih.gov
Caspase-1Lowered expressionHaCaT nih.gov
GSDMDLowered expressionHaCaT nih.gov
IL-18Lowered expressionHaCaT nih.gov
IL-1βLowered expressionHaCaT nih.gov
RORαRegulated expressionSKOV3 PARPi-R, HEY PARPi-R ijbs.com
ECM1Levels alteredSKOV3 PARPi-R, HEY PARPi-R ijbs.com
VEGFR2Levels alteredSKOV3 PARPi-R, HEY PARPi-R ijbs.com

Quantitative Real-Time PCR for Gene Expression

Quantitative Real-Time PCR (qRT-PCR) is a technique used to measure the amount of specific mRNA molecules, providing insights into gene expression levels. This method complements protein analysis by revealing changes at the transcriptional level.

Studies investigating this compound have employed qRT-PCR to examine the expression of relevant genes nih.govnih.gov. For instance, qRT-PCR was used to examine the expression of RORα mRNAs in PARP inhibitor-resistant and sensitive ovarian cancer cell lines ijbs.comnih.gov. The results showed that RORα was significantly decreased in PARP inhibitor-resistant cells ijbs.com.

While the provided search results specifically mention qRT-PCR for RORα mRNA expression in the context of this compound ijbs.comnih.gov, other studies on related saponins or Chonglou extracts have utilized qRT-PCR to assess the expression of drug-resistant genes and apoptosis-related genes researchgate.netnih.gov. For example, qRT-PCR was used to detect the expressions of drug-resistant genes (P-gp, MRP, and BCRP) in HepG2/ADR cells treated with PS VII researchgate.net. Another study on a Chonglou herb medicine formula used qRT-PCR to down-regulate the expression of chemotherapeutic agent resistance-related genes in human gastric cancer cells nih.gov. Although these examples pertain to related compounds or extracts, they illustrate the application of qRT-PCR in studying the molecular effects of Chonglou-derived compounds.

Data from qRT-PCR are typically presented as changes in mRNA expression levels relative to a control group, often using the comparative CT method (2-ΔΔCT) with a reference gene (e.g., β-actin) for normalization nih.gov.

GeneEffect of PS VII Treatment (Selected Examples)Cell Line(s)Reference
RORα mRNAExpression examinedOvarian Cancer (PARP inhibitor-resistant) ijbs.comnih.gov

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique utilized to study target engagement of compounds within a cellular context. The principle behind CETSA is that when a ligand binds to a target protein, it typically increases the protein's thermal stability, making it more resistant to heat-induced denaturation and precipitation univr.itresearchgate.netnih.govmdpi.com. By exposing cells treated with a compound to a temperature gradient and then measuring the amount of soluble target protein remaining after heating, researchers can infer whether the compound directly interacts with the target in its native cellular environment univr.itresearchgate.netnih.gov.

Research employing CETSA has investigated the interaction of this compound (also known as Paris Saponin VII or PS VII) with potential protein targets. One notable study focused on the interaction between PS VII and Retinoic acid receptor-related orphan receptor alpha (RORα) in ovarian cancer cells ijbs.comnih.gov. CETSA experiments were conducted to assess whether PS VII directly binds to and stabilizes RORα protein.

In these experiments, cells were treated with PS VII and then subjected to increasing temperatures ranging from 48°C to 66°C ijbs.com. Following the heat treatment, the soluble protein fraction was collected and analyzed to quantify the levels of RORα. The findings demonstrated that treatment with PS VII led to a significant increase in the soluble protein expression of RORα as the temperature rose, compared to control groups where no PS VII was applied ijbs.comnih.gov. This observed thermal stabilization of RORα in the presence of PS VII indicates a direct interaction between the compound and the protein, affecting its thermal stability ijbs.com.

Further investigations using cycloheximide (B1669411) (CHX), an inhibitor of protein synthesis, were performed to complement the CETSA findings and assess the effect of PS VII on RORα protein degradation ijbs.comnih.gov. The results from these experiments showed that the binding of PS VII significantly stabilized the protein level of RORα and increased its half-life ijbs.comnih.gov. These data further support the direct engagement of PS VII with RORα within the cellular environment, leading to enhanced protein stability.

The detailed research findings from the CETSA experiments can be conceptually represented as a change in the thermal denaturation profile of RORα in the presence of this compound. While specific quantitative data points (e.g., precise melting temperatures or soluble protein percentages at each temperature) would typically be presented in detailed tables or graphs within the original research publication, the qualitative finding is a clear shift towards higher thermal stability for RORα when bound by PS VII.

A conceptual representation of the CETSA findings on RORα stabilization by this compound is shown below:

Temperature (°C)RORα Soluble Protein (Control)RORα Soluble Protein (this compound Treated)Observation
Lower TemperaturesHighHighMinimal difference
Increasing TemperaturesDecreasingHigher than ControlStabilization effect becomes evident
Higher TemperaturesLowDetectable (Higher than Control)Significant stabilization compared to Control

This table illustrates the principle observed in the CETSA: as temperature increases, unbound RORα in the control samples denatures and precipitates, leading to lower levels in the soluble fraction. In contrast, the binding of this compound stabilizes RORα, resulting in higher levels of soluble protein at elevated temperatures compared to the control.

Experiment TypeKey Finding
Cellular Thermal Shift Assay (CETSA)This compound increases the thermal stability of RORα protein. ijbs.comnih.gov
Cycloheximide (CHX) TreatmentThis compound stabilizes RORα protein levels and increases its half-life. ijbs.comnih.gov

These in vitro research methodologies, particularly CETSA, have provided valuable insights into the molecular targets of this compound, identifying RORα as a protein that directly interacts with and is stabilized by this compound in a cellular context ijbs.comnih.gov.

In Vivo Pharmacological Investigations of Chonglou Saponin Vii

Animal Models in Preclinical Research

Preclinical research utilizing in vivo models is crucial for understanding the biological activities of compounds like Chonglou Saponin (B1150181) VII in a complex living system. Various animal models have been employed to investigate its effects on tumor growth, metastasis, angiogenesis, and inflammation.

Xenograft Tumor Models

Xenograft models, typically involving the transplantation of human cancer cells into immunodeficient mice (such as nude mice), are widely used to assess the anti-tumor efficacy of potential therapeutic agents. Chonglou Saponin VII has been studied in several xenograft models representing different cancer types.

Studies have utilized nude mice xenograft models to evaluate the effects of this compound on breast cancer. For instance, it has been shown to significantly enhance the anticancer efficacy of adriamycin in an MCF-7/ADR xenograft model in nude mice chemicalbook.comglpbio.com. In another breast cancer model, this compound (1.5 mg/kg) was reported to reduce tumor growth in an MDA-MB-231 mouse xenograft model caymanchem.com.

Ovarian cancer xenograft models have also been employed. This compound has been investigated in ovarian orthotopic tumor xenograft models in mice established using SKOV3 PARPi-R and HEY PARPi-R cells to assess its impact on PARP inhibitor resistance nih.gov.

In the context of pancreatic ductal adenocarcinoma (PDAC), a xenograft tumor model using PDAC cells has demonstrated that treatment with this compound significantly suppressed tumor growth researchgate.netnih.gov.

Furthermore, a xenograft model for adriamycin-resistant human leukemia cells (K562/ADR) in nude mice has been used to show that this compound significantly enhances the anticancer efficacy of adriamycin chemicalbook.comglpbio.com.

While lung cancer and liver cancer are mentioned in the context of this compound's general anti-tumor activity nih.govnih.govijbs.comresearchgate.net, the provided information does not detail specific in vivo xenograft studies for these cancer types.

Zebrafish Models for Angiogenesis and Metastasis

Zebrafish models offer advantages for studying processes like angiogenesis and metastasis in vivo due to their transparency and rapid development. This compound has been studied in zebrafish embryos to investigate its effects on angiogenesis and inflammation mdpi.com. One study reported that Paris saponin VII inhibited nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production stimulated by lipopolysaccharide (LPS) in a zebrafish embryo model mdpi.com.

Murine Models for Inflammatory Conditions

Murine models are frequently used to study inflammatory conditions. This compound has been investigated in a murine model of psoriasis, specifically an imiquimod-induced psoriasis model in mice nih.govnih.govresearchgate.net. This model was used to assess its potential anti-inflammatory properties in the context of psoriasiform inflammation nih.govnih.govresearchgate.net.

Assessment of Tumor Growth and Progression Parameters

In in vivo cancer studies, various parameters are assessed to evaluate the effect of a compound on tumor growth and progression. These typically include measuring tumor volume or weight over time.

In ovarian cancer orthotopic tumor xenograft models, tumor weights were compared among different treatment groups following intervention with this compound, alone or in combination with PARP inhibitors nih.gov.

For pancreatic ductal adenocarcinoma xenograft models, it was observed that this compound treatment markedly suppressed the growth of PDAC tumors researchgate.netnih.gov. Assessment of protein levels in tumor tissues from these models revealed that this compound dose-dependently upregulated N-GSDME and cleaved Caspase-3 nih.gov. Immunohistochemistry assessment of the tumors also showed upregulation of both Caspase-3 and GSDME in the this compound treated group compared to the control group nih.gov.

In breast cancer xenograft models, this compound was reported to reduce tumor growth caymanchem.com and enhance the efficacy of adriamycin chemicalbook.comglpbio.com.

Evaluation of Therapeutic Efficacy in Disease Models

The evaluation of therapeutic efficacy in disease models demonstrates the potential of a compound to ameliorate disease symptoms or inhibit disease progression in vivo.

In cancer models, this compound has shown therapeutic efficacy by suppressing tumor growth in various xenograft models, including breast cancer caymanchem.com, ovarian cancer (particularly in reversing PARP inhibitor resistance) nih.gov, and pancreatic ductal adenocarcinoma researchgate.netnih.gov. It also enhanced the anticancer efficacy of adriamycin in a leukemia xenograft model chemicalbook.comglpbio.com.

In the murine model of psoriasis, this compound reduced skin lesion severity, epidermal thickness, and inflammatory factor expression, indicating preliminary anti-inflammatory properties in this model nih.govnih.govresearchgate.net. Specifically, it significantly reduced the levels of IL-17, IL-23, IL-6, IL-2, and TNF-α in peripheral blood in the mouse model of psoriasis nih.gov.

Biosynthetic Pathways and Regulation of Chonglou Saponin Vii

Organ-Specific Synthesis Localization (e.g., Leaves as Primary Synthesis Site)

Studies indicate that the synthesis of Chonglou Saponin (B1150181) VII primarily occurs in the leaves of Paris polyphylla var. yunnanensis. frontiersin.org While Chonglou Saponin VII is detected in almost all organs of Paris species, leaves and stems exhibit significantly higher proportions of this saponin compared to rhizomes and roots, accounting for 80-90% of the four main saponins (B1172615) analyzed in one study. frontiersin.org This finding challenges the traditional focus on rhizomes as the primary medicinal part of Paris plants. frontiersin.orgacs.org Further investigations, including isotopic tracing experiments, have confirmed the leaves as the main synthesis organ for this compound in PPY. frontiersin.org

Subcellular Localization of Biosynthesis

Research into the subcellular localization of saponin synthesis in Paris polyphylla var. yunnanensis has shown that this compound is synthesized in the mesophyll cells of the leaves. frontiersin.org This suggests that the biosynthetic machinery for this compound is present within these specific leaf cells.

Transport Mechanisms of this compound within the Plant

Following its synthesis in the mesophyll cells, this compound is believed to be released into the intercellular space through exocytosis. frontiersin.org Subsequently, it is transported to the rhizome via the vascular tissue. frontiersin.org This transport mechanism allows the accumulation of this compound in the rhizomes, which are traditionally used as medicinal material. frontiersin.orgacs.org The movement of PS VII from the leaf to the rhizome through vascular tissues has been observed. frontiersin.org

Environmental and Physiological Regulation of Biosynthesis (e.g., Light Intensity)

Environmental factors, particularly light intensity, have been shown to significantly influence the synthesis of this compound. frontiersin.org Higher light intensity promotes the synthesis of PS VII in leaves and stems of Paris polyphylla var. yunnanensis. frontiersin.org For instance, the concentration of PS VII in leaves and stems was significantly higher under a light intensity of 400 μmol m⁻² s⁻¹ compared to 100 μmol m⁻² s⁻¹. frontiersin.org This suggests that optimizing light conditions during cultivation could be a strategy to enhance this compound production in Paris plants. frontiersin.org

Data Table: Effect of Light Intensity on PS VII Concentration

OrganLight Intensity (μmol m⁻² s⁻¹)PS VII Concentration (mg/g)
Leaf100Lower
Leaf400Significantly Higher
Stem100Lower
Stem400Higher
Rhizome100No significant difference
Rhizome400No significant difference
Root100No significant difference
Root400No significant difference

Note: Data is based on observed trends and significant differences reported in the source frontiersin.org. Specific numerical values for concentration were not consistently provided in an extractable format for all conditions.

Q & A

Q. What are the primary molecular mechanisms by which Chonglou Saponin VII (PS VII) exerts its anticancer effects in vitro?

PS VII induces apoptosis and cell cycle arrest by modulating key signaling pathways. For example, in cervical cancer HeLa cells, PS VII upregulates pro-apoptotic proteins (e.g., Bax, cleaved caspase-3/9) and downregulates anti-apoptotic Bcl-2, leading to mitochondrial membrane potential collapse and caspase activation . In ovarian cancer, PS VII inhibits epithelial-mesenchymal transition (EMT) and invasion via the GSK-3β/β-catenin pathway, reducing metastatic potential . These effects are dose-dependent, with IC50 values ranging from 2.62 μM (HeLa cells) to higher concentrations in multidrug-resistant leukemia models .

Q. Which experimental methods are commonly used to assess PS VII's cytotoxic activity and specificity?

Standard methodologies include:

  • MTT assays to measure cell viability and calculate IC50 values .
  • Flow cytometry with Annexin V/PI staining to quantify apoptosis and cell cycle distribution (e.g., G0/G1 arrest in K562/ADR cells) .
  • Western blotting to validate protein expression changes in apoptotic (caspase-3/9, PARP cleavage) and signaling pathways (Akt, MAPK) .
  • Transwell assays to evaluate invasion and migration inhibition in ovarian cancer models .

Q. How does PS VII overcome multidrug resistance (MDR) in cancer cells?

PS VII reverses MDR by inhibiting P-glycoprotein (P-gp) efflux activity and downregulating MDR1 gene expression. In adriamycin-resistant breast cancer (MCF-7/ADR) cells, PS VII sensitizes cells to chemotherapy by suppressing Akt phosphorylation and enhancing adriamycin accumulation . Similar mechanisms are observed in leukemia K562/ADR cells, where PS VII reduces mitochondrial membrane potential and induces autophagy .

Advanced Research Questions

Q. How can researchers resolve contradictions in PS VII's reported effects across different cancer types?

Discrepancies in PS VII's efficacy (e.g., variable IC50 values) may arise from differences in cell line genetics, drug resistance mechanisms, or experimental conditions. To address this:

  • Perform comparative studies using standardized protocols (e.g., consistent serum concentrations, exposure times).
  • Validate findings with orthogonal assays (e.g., siRNA knockdown of target genes like RORα to confirm pathway specificity) .
  • Analyze patient-derived xenograft (PDX) models to assess translatability beyond cell lines .

Q. What experimental strategies are recommended to elucidate PS VII's multi-target effects in reversing PARP inhibitor resistance?

In ovarian cancer, PS VII reverses PARP inhibitor resistance by stabilizing RORα and suppressing the FAK/AKT/GSK3β pathway. To dissect this:

  • Use phosphoproteomics to map dynamic changes in signaling nodes (e.g., VEGFR2, ECM1) .
  • Employ CRISPR/Cas9-mediated knockout of RORα or ECM1 to validate their roles in PS VII-mediated sensitization .
  • Conduct metabolic flux analysis to quantify PS VII's impact on glycolysis, a key resistance mechanism in PARP inhibitor-resistant cells .

Q. How should researchers optimize in vivo dosing regimens for PS VII to balance efficacy and toxicity?

Preclinical studies in nude mice show PS VII enhances adriamycin efficacy in xenograft models without overt toxicity . To refine dosing:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tumor suppression.
  • Monitor biomarkers of toxicity (e.g., liver/kidney function tests) and efficacy (e.g., tumor volume, apoptosis markers).
  • Test combination therapies with PARP inhibitors or chemotherapeutics to identify synergistic effects .

Q. What statistical approaches are critical for analyzing PS VII's dual role in apoptosis and autophagy?

  • Use multivariate regression to disentangle the relationship between autophagy (LC3-II levels) and apoptosis (caspase activation).
  • Apply time-course experiments with inhibitors (e.g., chloroquine for autophagy) to determine temporal interplay between pathways .
  • Leverage high-content imaging to quantify co-localization of autophagosomes and apoptotic bodies in single cells.

Methodological Considerations

Q. How can researchers ensure reproducibility in HPLC-based quantification of PS VII in plant extracts?

  • Standardize chromatography conditions (e.g., Discovery C18 column, 21.1 min retention time) and validate with reference substances .
  • Use linear calibration curves across multiple columns to account for inter-brand variability .
  • Report purity thresholds (>98%) and storage conditions (e.g., -80°C for long-term stability) to minimize degradation .

Q. What criteria should guide the selection of in vitro vs. in vivo models for PS VII studies?

  • In vitro: Prioritize cell lines with documented resistance profiles (e.g., K562/ADR for MDR studies) .
  • In vivo: Use immunocompromised mice (e.g., nude or NSG) for xenografts, ensuring PS VII's bioavailability via intravenous administration .
  • Include positive controls (e.g., cisplatin for apoptosis) to benchmark PS VII's potency .

Data Interpretation and Validation

Q. How should conflicting results about PS VII's impact on Akt signaling be addressed?

While PS VII suppresses p-Akt in leukemia and breast cancer models , its role in ovarian cancer involves RORα/ECM1/VEGFR2 axis modulation without direct Akt inhibition . To reconcile this:

  • Perform tissue-specific pathway enrichment analysis using RNA-seq or phospho-antibody arrays.
  • Compare dose-response curves across cancer types to identify context-dependent effects.
  • Validate findings in clinical samples (e.g., ovarian tumor biopsies) to assess relevance to human disease .

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